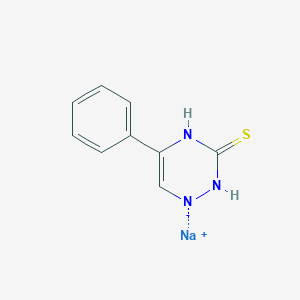
5-Phenyl-as-triazine-3-thiol sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-as-triazine-3-thiol sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C9H8N3NaS and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-Phenyl-as-triazine-3-thiol sodium salt and its derivatives?
The synthesis typically involves reacting 5-phenyl-1,2,4-triazole-3-thiol derivatives with chloroacetic acid under controlled conditions, followed by salt formation using sodium hydroxide or sodium hydride. For instance, 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetic acids are synthesized in absolute alcohol (e.g., propanol or butanol) with chloroform and dry hydrogen chloride, followed by recrystallization from ethanol . Salt formation is achieved by reacting the acid form with sodium hydroxide, ensuring stoichiometric equivalence for optimal yield .
Q. How is the purity and structural integrity of synthesized this compound validated?
Purity is confirmed via thin-layer chromatography (TLC), while structural characterization employs elemental analysis and IR spectroscopy. IR spectra reveal key functional groups (e.g., S-H stretching at ~2500 cm⁻¹ and C=S bonds at ~1200 cm⁻¹). Mass balance studies (>99%) ensure minimal degradation products during synthesis .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Ethanol is the preferred solvent for recrystallization due to its ability to dissolve impurities while yielding high-purity amorphous or crystalline products. For example, alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates are recrystallized from ethanol, producing compounds with defined solubility profiles in organic solvents .
Q. How does the sodium salt form influence solubility compared to the free acid?
The sodium salt enhances aqueous solubility due to ionic dissociation, whereas the free acid form is more lipophilic. This property is critical for pharmacological applications requiring bioavailability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
Stability studies involve subjecting the compound to acidic, neutral, and alkaline buffers at elevated temperatures (e.g., 40–60°C) and analyzing degradation products via HPLC or mass spectrometry. Mass balance calculations (e.g., 100% recovery of main substance and degradation products) ensure no unaccounted decomposition pathways .
Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between theoretical and observed IR or NMR peaks can arise from tautomerism or intermolecular interactions. Cross-validation using X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) helps reconcile data. For example, quantum chemical studies on triazole-thione derivatives confirm tautomeric equilibria .
Q. How can researchers optimize reaction conditions for salt formation to minimize side products?
Optimization involves varying reaction stoichiometry (e.g., molar ratios of sodium hydride to acid), solvent polarity (e.g., dry tetrahydrofuran vs. ethanol), and reaction time. Evidence shows that using 2.0 mmol sodium hydride per 1.0 mmol acid in dry THF minimizes unwanted byproducts like disulfides .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in antimicrobial triazole derivatives?
SAR studies require systematic substitution at the 4-R position (e.g., methyl, phenyl, or heterocyclic groups) and evaluation of bioactivity via MIC assays. For instance, furan-2-yl or theophylline moieties enhance antifungal activity, while bulky substituents may reduce solubility .
Q. How can metal coordination complexes of this compound be synthesized, and what analytical techniques characterize their structures?
Metal salts (e.g., Fe²⁺, Cu²⁺, Zn²⁺) are prepared by reacting the sodium salt with metal sulfates in aqueous ethanol. Characterization includes UV-Vis spectroscopy (d-d transitions), magnetic susceptibility measurements, and elemental analysis for metal content .
Q. What computational methods are suitable for predicting the reactivity of 5-Phenyl-as-triazine-3-thiol derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations further assess interactions with biological targets (e.g., fungal cytochrome P450) .
Q. Methodological Considerations
Q. How should researchers address low yields during recrystallization?
Low yields may stem from rapid cooling or solvent impurities. Slow cooling in ethanol with activated charcoal adsorption improves purity. If amorphous solids form, alternative solvents (e.g., methanol-water mixtures) may induce crystallization .
Q. What experimental controls are critical in biological activity assays to ensure reproducibility?
Include positive controls (e.g., fluconazole for antifungal assays) and solvent-only negative controls. Replicate experiments in triplicate, and validate results using standardized protocols (CLSI guidelines) .
Q. How can solvent choice impact reaction pathways in triazole derivatization?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) stabilize intermediates. For example, ethanol promotes thiolate ion formation, critical for salt synthesis .
属性
CAS 编号 |
77192-52-0 |
|---|---|
分子式 |
C9H8N3NaS |
分子量 |
213.24 g/mol |
IUPAC 名称 |
sodium;5-phenyl-2,4-diaza-1-azanidacyclohex-5-ene-3-thione |
InChI |
InChI=1S/C9H8N3S.Na/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,11,12,13);/q-1;+1 |
InChI 键 |
PLMVKWOHOOAIOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C[N-]NC(=S)N2.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C2=C[N-]NC(=S)N2.[Na+] |
相关CAS编号 |
15969-28-5 (Parent) |
同义词 |
3-thiolo-5-phenyl-1,2,4-triazine sodium salt I 319 I 319, sodium salt I-319 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















